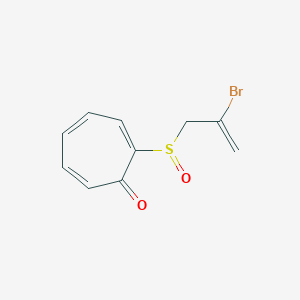![molecular formula C16H18O2S2 B14354896 1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-83-0](/img/structure/B14354896.png)
1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(benzylsulfinyl)ethane is an organic compound with the molecular formula C16H18O2S2 It is characterized by the presence of two benzylsulfinyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(benzylsulfinyl)ethane can be synthesized through the oxidation of 1,2-bis(benzylthio)ethane. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(benzylsulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction of the sulfinyl groups back to thioethers.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 1,2-Bis(benzenesulfonyl)ethane.
Reduction: 1,2-Bis(benzylthio)ethane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,2-Bis(benzylsulfinyl)ethane.
Aplicaciones Científicas De Investigación
1,2-Bis(benzylsulfinyl)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(benzylsulfinyl)ethane involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(phenylsulfinyl)ethane: Similar structure but with phenyl groups instead of benzyl groups.
1,2-Bis(methylsulfinyl)ethane: Contains methyl groups instead of benzyl groups.
1,2-Bis(benzylthio)ethane: The precursor to 1,2-Bis(benzylsulfinyl)ethane, with thioether groups instead of sulfinyl groups.
Uniqueness
1,2-Bis(benzylsulfinyl)ethane is unique due to the presence of benzylsulfinyl groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90301-83-0 |
|---|---|
Fórmula molecular |
C16H18O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-benzylsulfinylethylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H18O2S2/c17-19(13-15-7-3-1-4-8-15)11-12-20(18)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
XYAOBAWQWCRYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)CCS(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
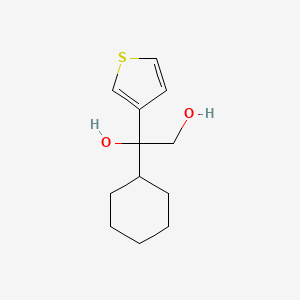
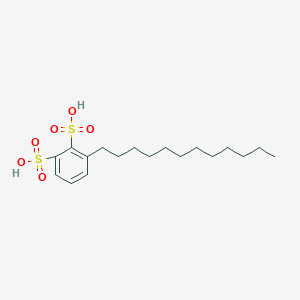

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
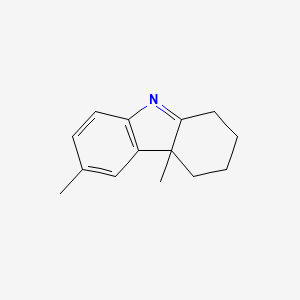
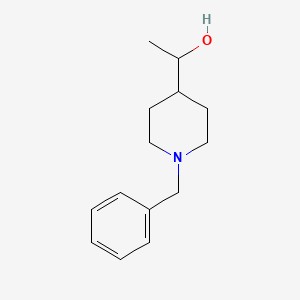
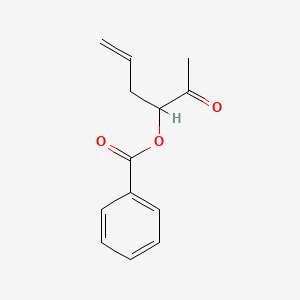
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
